molecular formula C18H20N4OS B2970150 3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide CAS No. 1798461-54-7

3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Cat. No.: B2970150
CAS No.: 1798461-54-7
M. Wt: 340.45
InChI Key: IURYTNQIXBRFMS-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a complex organic compound that features a cyanophenyl group, a thiazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the cyanophenyl intermediate: This step involves the nitration of a suitable phenyl precursor followed by reduction to form the cyanophenyl group.

    Thiazole ring synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyrrolidine moiety introduction: The pyrrolidine ring is introduced via a cyclization reaction involving a suitable amine and a dihaloalkane.

    Final coupling reaction: The cyanophenyl intermediate, thiazole ring, and pyrrolidine moiety are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Material Science: Exploration of its properties for use in the development of new materials with specific electronic or optical characteristics.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
  • 3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide

Uniqueness

3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c19-12-15-5-3-14(4-6-15)7-8-17(23)21-13-16-2-1-10-22(16)18-20-9-11-24-18/h3-6,9,11,16H,1-2,7-8,10,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURYTNQIXBRFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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